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Compound of Interest

Compound Name: BMS-935177

Cat. No.: B606271 Get Quote

A Comparative Guide to the Selectivity of BMS-935177 and Acalabrutinib, Two Distinct Bruton's

Tyrosine Kinase Inhibitors

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of

B-cell malignancies and autoimmune diseases. This has led to the development of potent BTK

inhibitors, including the reversible inhibitor BMS-935177 and the covalent irreversible inhibitor

acalabrutinib. While both drugs target BTK, their selectivity profiles against a broad range of

kinases differ significantly, which can have implications for their efficacy and safety. This guide

provides an objective comparison of the selectivity of BMS-935177 and acalabrutinib,

supported by available experimental data.

Mechanism of Action
BMS-935177 is a potent and selective reversible inhibitor of BTK.[1] Unlike covalent inhibitors,

it does not form a permanent bond with the enzyme, leading to a different pharmacological

profile.

Acalabrutinib is a second-generation, highly selective, and potent covalent inhibitor of BTK.[2] It

irreversibly binds to the cysteine residue Cys481 in the active site of BTK, leading to sustained

inhibition.[2] This covalent mechanism of action contributes to its high potency.

Quantitative Selectivity Data
The following tables summarize the available quantitative data on the inhibitory activity of BMS-
935177 and acalabrutinib against BTK and a panel of other kinases. The data is presented as
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IC50 values (the concentration of the inhibitor required to reduce the activity of the enzyme by

50%), which is a standard measure of inhibitor potency.

Table 1: Inhibitory Activity of BMS-935177 against a Panel of Kinases

Kinase IC50 (nM) Fold Selectivity vs. BTK

BTK 2.8 1

TEC 13 5

BLK 20 7

BMX 24 9

TrkA 30 11

HER4 <150 >50

TRKB <150 >50

RET <150 >50

SRC >3080 >1100

Data sourced from Selleck Chemicals product information.[1]

Table 2: Inhibitory Activity of Acalabrutinib against a Panel of Kinases
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Kinase IC50 (nM) Fold Selectivity vs. BTK

BTK 5.1 1

TEC 126 25

BMX <100 -

ERBB4 <100 -

ITK >1000 >196

TXK >1000 >196

EGFR >1000 >196

ERBB2 >1000 >196

JAK3 >1000 >196

BLK >1000 >196

FGR >1000 >196

FYN >1000 >196

HCK >1000 >196

LCK >1000 >196

LYN >1000 >196

SRC >1000 >196

YES1 >1000 >196

Data for BTK, TEC, BMX, and ERBB4 from Herman et al.[3] and for other kinases from Wu et

al.[2]

Table 3: KINOMEscan® Selectivity Data for Acalabrutinib
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Inhibitor Concentration
Number of Kinases
Screened

Kinases Inhibited
>65%

Acalabrutinib 1 µM 395 1.5%

Data from a KINOMEscan® assay, as presented on the Calquence® (acalabrutinib) healthcare

professional website.[4]

Signaling Pathway Inhibition
Both BMS-935177 and acalabrutinib exert their therapeutic effects by inhibiting the BTK

signaling pathway, which is crucial for B-cell proliferation, survival, and activation. The following

diagram illustrates the BTK signaling pathway and the point of inhibition by these drugs.
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Caption: Inhibition of the BTK signaling pathway.

Experimental Protocols
The determination of inhibitor potency and selectivity is crucial in drug development. A common

method for this is the in vitro kinase inhibition assay, which measures the ability of a compound

to inhibit the activity of a specific kinase. The ADP-Glo™ Kinase Assay is a widely used

platform for this purpose.

Detailed Methodology for In Vitro Kinase Inhibition Assay (ADP-Glo™ Protocol)

This protocol outlines the steps to determine the IC50 value of a kinase inhibitor.

Reagent Preparation:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.calquencehcp.com/selectivity.html
https://www.benchchem.com/product/b606271?utm_src=pdf-body
https://www.benchchem.com/product/b606271?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606271?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare the kinase buffer, which typically contains a buffer (e.g., HEPES), MgCl₂, and a

reducing agent (e.g., DTT).

Prepare the ATP and substrate solutions at the desired concentrations in the kinase buffer.

Prepare serial dilutions of the test inhibitor (e.g., BMS-935177 or acalabrutinib) in kinase

buffer containing a constant percentage of DMSO.

Kinase Reaction:

In a 384-well plate, add the kinase enzyme, the substrate, and the serially diluted inhibitor.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

ADP Detection:

To stop the kinase reaction and deplete the remaining ATP, add the ADP-Glo™ Reagent to

each well.

Incubate the plate at room temperature for 40 minutes.

Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated

in the kinase reaction back to ATP and provides the necessary components for a

luciferase-based luminescence reaction.

Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal

to stabilize.

Data Acquisition and Analysis:

Measure the luminescence of each well using a plate-reading luminometer.

The luminescent signal is proportional to the amount of ADP produced, which is inversely

proportional to the kinase activity.

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
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Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
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Caption: Workflow for an in vitro kinase inhibition assay.
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Conclusion
Both BMS-935177 and acalabrutinib are potent inhibitors of BTK. The available data suggests

that acalabrutinib is a highly selective covalent inhibitor with minimal off-target activity against a

broad range of kinases. BMS-935177, a reversible inhibitor, also demonstrates high selectivity

for BTK over other kinases, particularly within the SRC family. The choice between a reversible

and a covalent irreversible inhibitor may depend on the specific therapeutic application and the

desired pharmacological profile. Further head-to-head studies across a comprehensive kinase

panel would be beneficial for a more complete comparative assessment of their selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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